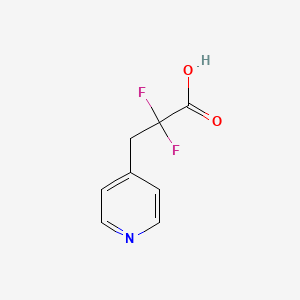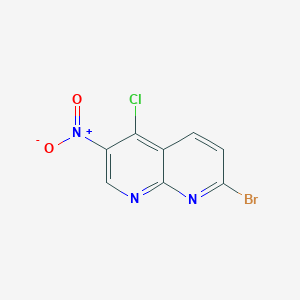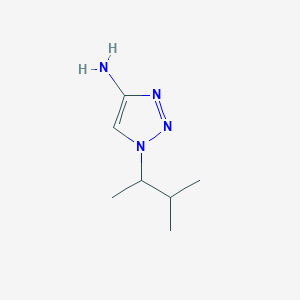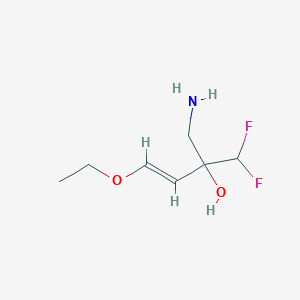![molecular formula C6H13NO3S3 B13186365 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- CAS No. 68901-20-2](/img/structure/B13186365.png)
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is a chemical compound with the molecular formula C6H14NO3S3. It is commonly used in various industrial applications, particularly in electroplating and as a chemical intermediate .
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid to yield the final product . The reaction conditions generally include the use of a solvent such as water or ethanol and may require heating to facilitate the reaction.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is utilized in biochemical assays and as a stabilizer for certain enzymes.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with various molecular targets. In electroplating, it acts as a brightener, enhancing the appearance and properties of metal coatings. This is achieved through its ability to complex with metal ions and facilitate their deposition on the substrate .
In biochemical applications, it can stabilize enzymes by interacting with their active sites, thereby enhancing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is unique in its ability to act as both a brightener and a stabilizer. Similar compounds include:
Sodium 3-[(dimethylamino)thioxomethyl]thio]propanesulphonate: Used in similar electroplating applications but may have different solubility and stability properties.
Dimethyl dithiocarbamate derivatives: These compounds share similar chemical properties but may differ in their specific applications and reactivity.
The uniqueness of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- lies in its versatility and effectiveness in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
68901-20-2 |
|---|---|
Molekularformel |
C6H13NO3S3 |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S3/c1-7(2)6(11)12-4-3-5-13(8,9)10/h3-5H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
WRBSVISDQAINGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)



![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)





